molecular formula C25H40N2O B2838934 1-cyclohexyl-1-methyl-3-[4-(4-pentylcyclohexyl)phenyl]urea CAS No. 866131-95-5

1-cyclohexyl-1-methyl-3-[4-(4-pentylcyclohexyl)phenyl]urea

Cat. No.: B2838934
CAS No.: 866131-95-5
M. Wt: 384.608
InChI Key: BIYGRHRFLODIPL-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-methyl-N’-[4-(4-pentylcyclohexyl)phenyl]urea is a chemical compound with the molecular formula C25H40N2O. It has gained significant attention in scientific research due to its potential biological activity and various applications.

Preparation Methods

The synthesis of N-cyclohexyl-N-methyl-N’-[4-(4-pentylcyclohexyl)phenyl]urea typically involves the reaction of cyclohexylamine, methylamine, and 4-(4-pentylcyclohexyl)phenyl isocyanate. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N-cyclohexyl-N-methyl-N’-[4-(4-pentylcyclohexyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the urea group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-cyclohexyl-N-methyl-N’-[4-(4-pentylcyclohexyl)phenyl]urea has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential biological activity, making it a subject of interest in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-cyclohexyl-N-methyl-N’-[4-(4-pentylcyclohexyl)phenyl]urea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

N-cyclohexyl-N-methyl-N’-[4-(4-pentylcyclohexyl)phenyl]urea can be compared with other similar compounds, such as:

    N-cyclohexyl-N’-[3-(trifluoromethyl)phenyl]urea: This compound has a similar structure but with different substituents, leading to distinct chemical and biological properties.

    N-cyclohexyl-N-methyl-N’-[4-(4-pentylcyclohexyl)phenyl]urea: This compound has gained attention due to its unique combination of cyclohexyl, methyl, and pentylcyclohexyl groups, which contribute to its specific properties and applications.

Properties

IUPAC Name

1-cyclohexyl-1-methyl-3-[4-(4-pentylcyclohexyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N2O/c1-3-4-6-9-20-12-14-21(15-13-20)22-16-18-23(19-17-22)26-25(28)27(2)24-10-7-5-8-11-24/h16-21,24H,3-15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYGRHRFLODIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)N(C)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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